molecular formula C11H13NO B8663538 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

7-Methoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No. B8663538
M. Wt: 175.23 g/mol
InChI Key: FRHKNGAGKAEVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1-methyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1-methyl-3,4-dihydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1-methyl-3,4-dihydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Methoxy-1-methyl-3,4-dihydroisoquinoline

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-methoxy-1-methyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C11H13NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-4,7H,5-6H2,1-2H3

InChI Key

FRHKNGAGKAEVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (22.5 mL) was added to a solution of N-[2-(4-methoxy-phenyl)-ethyl]-acetamide (6.5 g) in acetonitrile (200 mL). The mixture was heated at 120° C. in a sealed tube for 16 h. The solvent was evaporated. The residue was dissolved in dichloromethane (200 mL) and washed with aqueous sodium bicarbonate (saturated, 100 mL) and brine (100 mL). The dichloromethane layer was dried over sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography (5% methanol in dichloromethane) to afford 7-methoxy-1-methyl-3,4-dihydro-isoquinoline (2.67 g).
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22.5 mL
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6.5 g
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200 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

In close analogy to the procedure described above, N-[2-(4-methoxy-phenyl)-ethyl]-acetamide is reacted with phosphorus pentoxide to provide the title compound.
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Synthesis routes and methods V

Procedure details

Phosphorus pentoxide (22 g, 155.24 mmol) was added to a mixture of N-[2-(4-methoxyphenyl)-ethyl]-acetamide (50 g, 258.73 mmol) prepared in Step 1 and phosphorus oxychloride (48 ml, 517.46 mmol). The reaction mixture was refluxed for 3 hours. The reaction mixture was cooled to room temperature, added to ice water, basified with 2N potassium hydroxide solution, and then extracted with ethyl acetate. The organic layer washed with a saturated sodium chloride solution, dried on anhydrous magnesium sulfate, filtered, and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography to give 14.72 g of the titled compound as brown oil. (Yield: 32%) The product was used in the subsequent step without further purification.
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22 g
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50 g
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48 mL
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